N-(4-{[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE
Overview
Description
N-(4-{[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, a piperazine ring, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Morpholine-4-sulfonyl chloride: This step involves the reaction of morpholine with chlorosulfonic acid under controlled conditions.
Synthesis of the Piperazine Intermediate: Piperazine is reacted with the morpholine-4-sulfonyl chloride to form the piperazine intermediate.
Coupling with Phenyl Acetamide: The final step involves coupling the piperazine intermediate with phenyl acetamide under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and piperazine rings.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include thiols and sulfides.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
- Employed in the synthesis of polymers and other industrial products.
Mechanism of Action
The mechanism by which N-(4-{[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. Pathways involved may include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol glycoside: A glycoside responsible for the sweet taste of Stevia leaves.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness: N-(4-{[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of morpholine, piperazine, and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-[4-(4-morpholin-4-ylsulfonylpiperazin-1-yl)sulfonylphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O6S2/c1-14(21)17-15-2-4-16(5-3-15)27(22,23)18-6-8-19(9-7-18)28(24,25)20-10-12-26-13-11-20/h2-5H,6-13H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVNGKICLLHKLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.